Caloxanthin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C40H56O3 |
|---|---|
Molecular Weight |
584.9 g/mol |
IUPAC Name |
(1R,2R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,3,5-trimethylcyclohex-4-ene-1,2-diol |
InChI |
InChI=1S/C40H56O3/c1-28(17-13-19-30(3)21-23-35-32(5)25-34(41)27-39(35,7)8)15-11-12-16-29(2)18-14-20-31(4)22-24-36-33(6)26-37(42)38(43)40(36,9)10/h11-24,34,37-38,41-43H,25-27H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,28-15+,29-16+,30-19+,31-20+/t34-,37-,38+/m1/s1 |
InChI Key |
PKHJWTKRKQNNJE-RJLXQHJHSA-N |
SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(C(C2(C)C)O)O)C)C)C |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H]([C@@H](C2(C)C)O)O)C)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(C(C2(C)C)O)O)C)C)C |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution
Identification in Cyanobacterial Lineages
Caloxanthin is a recognized constituent of the pigment profile of numerous cyanobacteria, photosynthetic prokaryotes that play a crucial role in global carbon fixation. frontiersin.orgberkeley.eduwikipedia.org
Detailed investigations have identified this compound in several key cyanobacterial genera:
Nostoc commune : This terrestrial cyanobacterium is known to produce a variety of carotenoids, including (2R,3R,3'R)-caloxanthin. nih.govresearchgate.net It is considered a hydroxyl derivative of β-carotene within the organism's carotenogenesis pathways. nih.gov In some isolates, this compound has been found to constitute a significant percentage of the total carotenoid content. researchgate.net
Synechococcus : this compound has been reported in species belonging to the genus Synechococcus, a widespread group of unicellular cyanobacteria found in both marine and freshwater environments. nih.govwikipedia.orgresearchgate.net Specific strains, such as Synechococcus elongatus, have been noted for their carotenoid composition which includes this compound. carotenoiddb.jpwikipedia.org
Calothrix : Species within this genus of filamentous, heterocystous cyanobacteria also synthesize this compound. nih.govwikipedia.org Research on Calothrix sp. 336/3 has shown that this compound is produced as part of its hydroxylated carotenoid biosynthesis pathway, alongside zeaxanthin (B1683548) and nostoxanthin (B1256873). nih.govoup.comresearchgate.net
Thermosynechococcus elongatus : This thermophilic cyanobacterium has been identified as a producer of this compound. oup.com
Table 1: Selected Cyanobacterial Sources of this compound
| Genus/Species | Key Research Findings | References |
|---|---|---|
| Nostoc commune | Identified as a hydroxyl derivative of β-carotene. | nih.govresearchgate.net |
| Synechococcus | Reported as a constituent pigment. | nih.gov |
| Calothrix | Part of the hydroxylated carotenoid biosynthesis pathway. | nih.govoup.comresearchgate.net |
| Thermosynechococcus elongatus | Identified as a producer of this compound. | oup.com |
Presence in Non-Phototrophic Bacterial Species
Interestingly, the occurrence of this compound is not limited to photosynthetic organisms. It has also been identified in a variety of non-phototrophic bacteria, suggesting broader physiological roles for this carotenoid.
Flavobacterium segetis : This gram-negative bacillus, isolated from Antarctic soil, has been shown to produce a cocktail of carotenoids, including a compound identified as a this compound isomer. mdpi.comdsmz.de
Brevundimonas sp. : Certain species within the genus Brevundimonas, which are generally ubiquitous in the environment, are known to synthesize carotenoids. nih.govwikipedia.org While some species produce astaxanthin (B1665798) derivatives, the broader genus is recognized for its carotenoid production capabilities. nih.govmdpi.com
Sphingomonas elodea : This bacterium, known for its production of gellan gum, also synthesizes nostoxanthin, with this compound being a key precursor in its biosynthetic pathway. nih.govplos.orgwikipedia.orgtaylorandfrancis.com Other Sphingomonas species are also reported to produce this compound. nih.govnih.gov
Erythrobacter flavus and Erythrobacter citreus : These marine bacteria, belonging to the aerobic anoxygenic phototrophic bacteria group, have been found to produce this compound. nih.govfrontiersin.org In Erythrobacter flavus, a sulfur-containing derivative, this compound sulfate (B86663), has been identified as one of the most abundant carotenoids. researchgate.netmdpi.com
Table 2: Selected Non-Phototrophic Bacterial Sources of this compound
| Genus/Species | Key Research Findings | References |
|---|---|---|
| Flavobacterium segetis | Produces a this compound isomer. | mdpi.com |
| Brevundimonas sp. | Genus known for carotenoid synthesis. | nih.gov |
| Sphingomonas elodea | This compound is a precursor to nostoxanthin. | nih.govplos.org |
| Erythrobacter flavus | Produces this compound sulfate as a major carotenoid. | researchgate.netmdpi.com |
| Erythrobacter citreus | Identified as a producer of this compound. | nih.gov |
Biosynthetic Pathways and Metabolic Intermediacy
Precursor Isoprenoid Biosynthesis Routes
Carotenoids, including caloxanthin, are terpenoid-based pigments synthesized from IPP and DMAPP. The production of these essential C5 building blocks occurs via two primary pathways, differing in their subcellular localization and initial substrates.
The Methylerythritol 4-Phosphate (MEP) pathway, also known as the non-mevalonate or 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, is the primary route for the biosynthesis of plastidic isoprenoids, including carotenoids, in plants, most bacteria, and microalgae researchgate.netnih.govd-nb.infofrontiersin.orgplos.orgaocs.org. This pathway operates in the plastids and begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (G3P) frontiersin.orgresearchgate.netplos.orgaocs.org. The first two committed steps in the MEP pathway are catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) frontiersin.orgplos.orgaocs.org. DXS is often considered a major rate-limiting enzyme, playing a significant role in controlling the metabolic flux towards MEP-derived products, including carotenoids frontiersin.orgplos.orgnih.gov. The MEP pathway ultimately produces IPP and DMAPP, which serve as the direct precursors for the downstream carotenoid biosynthesis pathway frontiersin.orgplos.orgnih.govfrontiersin.org.
Table 1: Comparison of Precursor Isoprenoid Biosynthesis Pathways
| Pathway Name | Primary Location | Initial Substrates | Key Intermediates | Primary Products | Organisms |
| Mevalonate (B85504) (MVA) Pathway | Cytosol | Acetyl-CoA | Mevalonate | IPP, DMAPP | Eukaryotes (e.g., fungi, some plants), some bacteria researchgate.netfrontiersin.orgresearchgate.net |
| Methylerythritol 4-Phosphate (MEP) Pathway | Plastids | Pyruvate, D-Glyceraldehyde 3-Phosphate | 2-C-Methylerythritol 4-Phosphate | IPP, DMAPP | Plants, most bacteria, microalgae researchgate.netnih.govd-nb.infofrontiersin.orgplos.orgaocs.org |
Core Carotenoid Pathway Leading to β-Carotene
Once IPP and DMAPP are synthesized, they are condensed to form longer isoprenoid chains, ultimately leading to the C40 backbone of carotenoids. The first committed step in the core carotenoid pathway involves the head-to-tail condensation of IPP and DMAPP units. Geranylgeranyl diphosphate (B83284) synthase (GGPPS, also known as CrtE) catalyzes the sequential condensation of IPP and DMAPP to form geranylgeranyl diphosphate (GGPP), a C20 precursor researchgate.netd-nb.infofrontiersin.orgresearchgate.netwikipedia.org.
Subsequently, two molecules of GGPP are condensed by phytoene (B131915) synthase (PSY, or CrtB in bacteria and fungi) to yield 15-cis-phytoene, a colorless C40 carotenoid and the first dedicated carotenoid in the pathway frontiersin.orgnih.govfrontiersin.orgresearchgate.netwikipedia.org. Phytoene then undergoes a series of desaturation and isomerization reactions to form all-trans-lycopene. These steps are typically catalyzed by enzymes such as phytoene desaturase (PDS, or CrtI in many microorganisms), ζ-carotene isomerase (Z-ISO), ζ-carotene desaturase (ZDS), and carotenoid isomerase (CRTISO) nih.govfrontiersin.orgwikipedia.orgresearchgate.net. In many fungi and bacteria, a single phytoene desaturase (CrtI) can carry out this conversion frontiersin.org.
The final step in the formation of β-carotene from lycopene (B16060) involves cyclization. Lycopene β-cyclase (LCYB, or CrtY in fungi and non-photosynthetic bacteria) introduces two β-ionone rings at each end of the linear lycopene molecule, leading to the symmetrical β-carotene nih.govfrontiersin.orgwikipedia.orgresearchgate.netresearchgate.net. β-Carotene is a key intermediate, serving as a precursor for a wide range of xanthophylls, including this compound.
Hydroxylation Cascade to this compound
This compound is a xanthophyll, meaning it is a hydroxylated derivative of a carotene. Its formation from β-carotene proceeds through a two-step hydroxylation cascade involving specific enzymes.
The initial hydroxylation step in the pathway to this compound involves the conversion of β-carotene to zeaxanthin (B1683548). This reaction is primarily catalyzed by β-carotene hydroxylase (CrtR, also referred to as CrtZ in some organisms or BCH in plants) aocs.orgwikipedia.orgmdpi.commdpi.comresearchgate.net. CrtR is a nonheme di-iron enzyme that introduces hydroxyl groups at the C-3 and C-3′ positions of the β-ionone rings of β-carotene mdpi.commdpi.com. This conversion often proceeds via β-cryptoxanthin as an intermediate, where only one of the β-ionone rings is hydroxylated before the second hydroxylation occurs, leading to the formation of zeaxanthin aocs.orgmdpi.comresearchgate.net. Zeaxanthin itself is a significant xanthophyll found widely in nature nih.gov.
Following the formation of zeaxanthin, the next crucial step in the biosynthesis of this compound is the further hydroxylation of zeaxanthin. This reaction is mediated by the enzyme 2,2′-β-hydroxylase, specifically denoted as CrtG mdpi.commdpi.comresearchgate.netnih.govresearchgate.net. CrtG introduces additional hydroxyl groups at the C-2 and C-2′ positions of the zeaxanthin molecule mdpi.commdpi.comresearchgate.netresearchgate.net. The introduction of these hydroxyl groups transforms zeaxanthin into this compound. This compound is then an intermediate in the biosynthesis of other more highly hydroxylated carotenoids, such as nostoxanthin (B1256873), which results from further CrtG activity on this compound mdpi.commdpi.comresearchgate.netresearchgate.net. The presence and activity of CrtG are therefore critical for the production of this compound and subsequent related xanthophylls in organisms that synthesize them, such as certain cyanobacteria mdpi.comnih.govnih.gov.
Table 2: Hydroxylation Cascade Enzymes and Reactions
| Enzyme Name | Gene Name | Substrate | Product | Hydroxylation Position(s) |
| β-Carotene Hydroxylase | CrtR (BCH/CrtZ) | β-Carotene | Zeaxanthin | C-3 and C-3′ |
| 2,2′-β-Hydroxylase | CrtG | Zeaxanthin | This compound | C-2 and C-2′ |
Downstream Metabolism to Nostoxanthin and Other Hydroxylated Xanthophylls
This compound serves as a direct precursor in the biosynthesis of nostoxanthin, a more highly hydroxylated xanthophyll. This conversion typically occurs through the action of a 2,2′-β-hydroxylase enzyme, often referred to as CrtG. In this pathway, zeaxanthin is initially hydroxylated to this compound, and then this compound is further hydroxylated to nostoxanthin. This sequential hydroxylation is observed in various cyanobacteria, including Calothrix sp. 336/3, Thermosynechococcus elongatus strain BP-1, and Chlorogloeopsis fritschii PCC 6912. oup.comnih.govmdpi.comnih.govoup.comresearchgate.netmdpi.comoup.comfrontiersin.org
The enzymes CrtR (β-carotene hydroxylase) and CrtG (2,2′-β-hydroxylase) are key in introducing hydroxyl groups to carotenoid structures. CrtR introduces hydroxyl groups at the C-3 and C-3′ positions of β-carotene to form zeaxanthin, while CrtG then introduces hydroxyl groups at the C-2 and C-2′ positions of zeaxanthin, leading to this compound and subsequently nostoxanthin. mdpi.commdpi.com This suggests a coordinated enzymatic action in the production of these hydroxylated carotenoids.
The table below summarizes the key steps and enzymes involved in the downstream metabolism of this compound to nostoxanthin:
| Precursor Compound | Enzyme | Product Compound | Organisms where pathway observed |
| Zeaxanthin | CrtG | This compound | Calothrix sp. 336/3, Thermosynechococcus elongatus strain BP-1, Chlorogloeopsis fritschii PCC 6912 |
| This compound | CrtG | Nostoxanthin | Calothrix sp. 336/3, Thermosynechococcus elongatus strain BP-1, Chlorogloeopsis fritschii PCC 6912 |
Association with Branching Xanthophyll Biosynthesis (e.g., Myxoxanthophylls, Ketocarotenoids)
This compound's biosynthetic pathway is often intertwined with the production of other branching xanthophylls, such as myxoxanthophylls and ketocarotenoids. In Calothrix sp. 336/3, three distinct carotenoid biosynthetic pathways have been identified: one leading to myxoxanthophylls, another to hydroxylated carotenoids (including zeaxanthin, this compound, and nostoxanthin), and a third responsible for ketocarotenoids like echinenone (B51690) and adonixanthin. oup.comnih.govoup.comresearchgate.net
The enzyme CrtG, which is crucial for the hydroxylation of zeaxanthin to this compound and nostoxanthin, also plays a role in the myxoxanthophyll pathway. It can introduce hydroxyl groups to deoxymyxol (B1256725) and myxol (B1255019) to produce myxol and 2-hydroxymyxol, respectively. mdpi.comnih.govmdpi.comoup.com This indicates that the same enzymes can be utilized in different branching pathways, highlighting the interconnectedness of carotenoid biosynthesis.
While this compound itself is a hydroxylated xanthophyll, its presence and the enzymes involved in its formation can be indicative of the broader carotenoid profile of an organism, including its capacity to produce myxoxanthophylls and ketocarotenoids. For instance, the absence of ketocarotenoids like echinenone and 4-ketomyxol (B1256915) in Thermosynechococcus elongatus strain BP-1 correlates with the absence of genes encoding β-carotene ketolases (CrtO and CrtW), even though it produces this compound and nostoxanthin. oup.com
The following table illustrates the association of this compound's pathway with other branching xanthophylls:
| Carotenoid Type | Examples | Associated Enzymes/Pathways | Organisms where association observed |
| Hydroxylated Xanthophylls | This compound, Nostoxanthin, Zeaxanthin | CrtG, CrtR | Calothrix sp. 336/3, Thermosynechococcus elongatus strain BP-1, Chlorogloeopsis fritschii PCC 6912 |
| Myxoxanthophylls | Myxol 2′-methylpentoside, 2-hydroxymyxol 2′-methylpentoside | CrtG | Calothrix sp. 336/3, Thermosynechococcus elongatus strain BP-1, Chlorogloeopsis fritschii PCC 6912 |
| Ketocarotenoids | Echinenone, 3′-hydroxyechinenone, Adonixanthin | CrtW, CrtO (ketolases) | Calothrix sp. 336/3 |
Sulfated Derivatives: Biosynthesis of this compound Sulfate (B86663)
This compound can undergo sulfation to form this compound sulfate, a unique sulfated xanthophyll. This modification has been observed in marine bacteria, particularly within the genus Erythrobacter. Erythrobacter longus and Erythrobacter flavus strain KJ5 are known to synthesize this compound sulfate, along with other sulfated carotenoids like nostoxanthin sulfate and zeaxanthin sulfate. nih.govresearchgate.netresearchgate.netmdpi.comd-nb.inforesearchgate.net
This compound sulfate is a xanthophyll containing an oxygenated carotene backbone and a sulfuric acid ester group. nih.govnp-mrd.org While the precise enzymatic machinery for the sulfation of this compound is not extensively detailed in all available literature, its consistent presence in certain Erythrobacter species suggests a specific biosynthetic pathway for these sulfur-containing carotenoids. researchgate.netmdpi.com Studies have indicated that this compound sulfate concentrations can be relatively constant under certain light-dark cycles, suggesting its synthesis occurs in both light and dark conditions in some organisms. int-res.com The presence of such carotenoid sulfates is considered rare in nature. researchgate.net
The table below summarizes information about this compound sulfate:
| Compound Name | Molecular Formula | PubChem CID | Organisms where found | Notes |
| This compound sulfate | C40H56O6S | 16061264 | Erythrobacter longus, Erythrobacter flavus strain KJ5 | A xanthophyll with a sulfuric acid ester group. nih.govnp-mrd.org |
Molecular and Genetic Regulation of Biosynthesis
Transcriptional and Post-Transcriptional Regulatory Mechanisms
The accumulation of carotenoids, including caloxanthin, is meticulously regulated at multiple levels within the cell, spanning transcriptional, post-transcriptional, and post-translational controls, as well as storage and degradation processes. uni.lulipidmaps.org
Transcriptional Regulatory Mechanisms Transcriptional regulation involves the modulation of gene expression levels for enzymes within the carotenoid biosynthesis pathway. In cyanobacteria, the genes responsible for carotenogenesis, such as those involved in the hydroxylation pathway to zeaxanthin (B1683548), this compound, and nostoxanthin (B1256873) (e.g., crtR and crtG), are subject to transcriptional control. nih.govuni.lucdutcm.edu.cnmetabolomicsworkbench.org For instance, in Chlorogloeopsis fritschii PCC 6912, while other carotenogenesis pathway genes (from geranylgeranyl-diphosphate to lycopene) were upregulated under low-level UV-B radiation, the hydroxylation pathway leading to zeaxanthin, this compound, and nostoxanthin was not transcriptionally upregulated, and their pigment concentrations remained largely unaltered. nih.govcdutcm.edu.cnmetabolomicsworkbench.orgguidetopharmacology.org This suggests a differential regulation strategy where certain carotenoids are prioritized under specific environmental cues. In Nostoc PCC 7120, the global transcription factor NtcA plays a crucial role in regulating carotenoid biosynthesis by binding to promoter regions of carotenogenic genes like crtPB, crtO, and crtW, a process dependent on reductants and 2-oxoglutarate. cdutcm.edu.cnwikipedia.orguni.lu While NtcA itself was not upregulated under UV in C. fritschii PCC 6912, the presence of NtcA binding sites in promoter regions of its carotenoid pathway genes indicates a functional role for NtcA in controlling carotenoid transcription in this species as well. cdutcm.edu.cn
Post-Transcriptional Regulatory Mechanisms Post-transcriptional regulation encompasses processes that occur after RNA transcription but before protein synthesis, including mRNA processing (capping, splicing, polyadenylation), mRNA stability, and mRNA translation. mdpi.comnih.gov While comprehensive details specifically on the post-transcriptional regulation of this compound biosynthesis are limited in the provided literature, carotenoid accumulation in plants is known to be regulated at this level. For example, post-translational regulation of phytoene (B131915) synthase (PSY) by the Orange (Or) protein has been identified as a key mechanism in general carotenoid biosynthesis. uni.lulipidmaps.org Such mechanisms contribute to the fine-tuning of protein production in response to changing environmental conditions and stress. nih.gov
Environmental Modulators of Carotenogenesis
Environmental factors significantly influence the production and composition of carotenoids in organisms.
Influence of UV-B Radiation on Pathway Gene Expression
UV-B radiation can act as both a stressor and a regulatory signal for plants and cyanobacteria, influencing various protective responses. nih.govlipidmaps.org In the filamentous cyanobacterium Chlorogloeopsis fritschii PCC 6912, exposure to low-level UV-B radiation resulted in changes in carotenoid transcription regulation. While genes for the initial stages of carotenoid synthesis (phytoene and lycopene) and for keto-carotenoids (echinenone and canthaxanthin) were upregulated, the hydroxylation pathway leading to zeaxanthin, this compound, and nostoxanthin was not upregulated, and their concentrations remained largely unchanged. nih.govcdutcm.edu.cnmetabolomicsworkbench.orgguidetopharmacology.orgfrontiersin.org This suggests that this compound production is not directly stimulated by low-level UV-B in this organism, unlike other photoprotective carotenoids. In contrast, in other plant species like Arabidopsis thaliana, UV exposure has been shown to induce increases in the content of other xanthophylls such as antheraxanthin, neoxanthin, violaxanthin, and lutein (B1675518). lipidmaps.org
Identification and Function of Key Regulatory Elements and Transcription Factors (e.g., NtcA)
Transcription factors play a crucial role in mediating the expression of genes involved in carotenoid biosynthesis. One prominent example in cyanobacteria is the global transcription factor NtcA. NtcA is known to regulate carotenoid biosynthesis in Nostoc PCC 7120. cdutcm.edu.cnwikipedia.orguni.lu Its regulatory function is mediated by its binding to the promoter regions of carotenogenic genes, a process that is absolutely dependent on the presence of reductants and 2-oxoglutarate. wikipedia.org This light-stimulated transcript formation can be inhibited by DCMU, suggesting that photosynthetic electron transport acts as a sensor for high light, and a changing redox state serves as a signal for NtcA binding. wikipedia.org Although NtcA transcription was not upregulated under UV-B in Chlorogloeopsis fritschii PCC 6912, the identification of signature NtcA binding sites in the promoter regions of its crtPB operon, crtO, and crtW genes indicates a conserved functional role for NtcA in controlling carotenoid transcription in this species, likely through modulation by cofactors like 2-oxoglutarate. cdutcm.edu.cnnih.gov
Biological and Ecological Functions of Caloxanthin
Photoprotective Roles in Photosynthetic Organisms
Photosynthetic organisms are constantly exposed to light, which, while essential for energy conversion, can also lead to significant cellular damage if not properly managed. Caloxanthin is one of the key molecules involved in mitigating the harmful effects of excess light energy.
Photo-oxidative damage occurs when the amount of light energy absorbed by photosynthetic pigments exceeds the capacity of the photosynthetic apparatus to utilize it, leading to the formation of harmful reactive oxygen species (ROS). frontiersin.org Carotenoids, including this compound, are integral to the antioxidant defense system that protects photosynthetic cells from such damage. oup.comoup.com Their primary photoprotective function involves quenching the excited triplet state of chlorophyll, which is a precursor to the formation of highly reactive singlet oxygen. oup.comoup.com This process prevents the chlorophyll-sensitized formation of singlet oxygen, a major agent of oxidative damage. carotenoidsociety.org By dissipating this excess energy, this compound helps to prevent photoinhibition and the degradation of the photosynthetic machinery. oup.comoup.com
In cyanobacteria, the stability of the photosynthetic apparatus under conditions of nitrogen deficiency, which can lead to increased oxidative stress, is thought to be mediated by a high content of hydroxycarotenoids like this compound. oup.com These organisms face a continuous challenge of protecting their oxygen-sensitive nitrogenase system from the oxygen produced during photosynthesis, making the photoprotective roles of carotenoids particularly crucial. oup.comoup.com
This compound, as a xanthophyll, is an effective quencher of reactive oxygen species (ROS). vedantu.com ROS, such as singlet oxygen (¹O₂) and superoxide (B77818) anions (O₂⁻), are byproducts of photosynthesis, especially under high light conditions. frontiersin.orgvedantu.com If not neutralized, these species can cause significant damage to lipids, proteins, and nucleic acids. mdpi.com
The mechanism of ROS quenching by carotenoids can be both physical and chemical. researchgate.net Physical quenching involves the transfer of energy from the excited ROS molecule to the carotenoid, which then dissipates this energy as heat without being chemically altered. researchgate.net Chemical quenching, on the other hand, involves the carotenoid molecule itself being oxidized, thereby neutralizing the ROS. researchgate.net The ability of carotenoids to directly scavenge singlet oxygen is a key aspect of their antioxidant function. oup.comoup.comcarotenoidsociety.org Studies have shown that carotenoids are highly effective at quenching singlet oxygen, with their activity depending on their specific molecular structure. nih.govcyanotech.com
Ultraviolet-B (UV-B) radiation (280-315 nm) is a component of sunlight that can be particularly damaging to biological organisms, causing DNA damage, impairing photosynthesis, and generating ROS. nih.govfrontiersin.org Some photosynthetic organisms have developed mechanisms to tolerate and acclimate to UV-B exposure, and carotenoids like this compound are implicated in these protective responses. nih.gov
In some cyanobacteria, exposure to UV-B radiation does not necessarily lead to an upregulation of the biosynthetic pathway for this compound. frontiersin.orgswan.ac.uk For instance, in the filamentous cyanobacterium Chlorogloeopsis fritschii, the hydroxylation pathway leading to zeaxanthin (B1683548), this compound, and nostoxanthin (B1256873) was not significantly affected by UV-B exposure, and the concentrations of these pigments remained largely unchanged. frontiersin.orgswan.ac.uk This suggests that the role of this compound in UV-B tolerance might be more constitutive than induced, or that other protective mechanisms are more prominently upregulated. However, the presence of this compound in organisms found in environments with high UV exposure, such as epilithic cyanobacteria, points to its potential role in mitigating UV-induced stress. bioone.org
Participation in Light Harvesting and Energy Transfer in Phototrophic Systems
Beyond their photoprotective roles, carotenoids like this compound are also involved in the primary process of photosynthesis: capturing light energy. They act as accessory pigments in the light-harvesting complexes of the photosynthetic apparatus. oup.comoup.com
Structural Contributions to Cellular Membranes and Adaptation
Carotenoids, including this compound, are not just active in energy transfer and photoprotection; they also play a passive but vital role in the structural organization and stability of cellular membranes. oup.com As amphipathic molecules, with both hydrophobic and hydrophilic regions, they can insert into the lipid bilayer of membranes. nih.gov
Their presence within the membrane can influence its physical properties, such as fluidity and permeability. savemyexams.comnih.gov By interacting with the fatty acid chains of phospholipids, carotenoids can help to stabilize the membrane structure, which is particularly important for adaptation to environmental stresses like temperature fluctuations. mdpi.comnih.gov In cyanobacteria, carotenoids are indispensable components of both the cytoplasmic and thylakoidal membranes. nih.gov The structural stabilization of transmembrane proteins and protein complexes, including photosystems, is another important function attributed to carotenoids. oup.com This structural role ensures the proper assembly and function of the photosynthetic machinery embedded within the thylakoid membranes. nih.gov
Ecological Significance within Microbial Symbioses and Ecosystems
The functions of this compound extend beyond the individual organism to influence broader ecological interactions and ecosystem processes. In many marine environments, cyanobacteria engage in symbiotic relationships with a wide range of hosts, including sponges, corals, and algae. mdpi.com
Role in Organismal Adaptation to Extremophilic Conditions
This compound, a xanthophyll pigment, is a key intermediate in the biosynthesis of nostoxanthin from zeaxanthin in some cyanobacteria. frontiersin.org This compound, along with other carotenoids, plays a significant role in the ability of various microorganisms to survive and thrive in extreme environments. Organisms that inhabit these so-called extremophilic conditions—such as polar regions, hypersaline waters, and areas with high levels of ultraviolet (UV) radiation—rely on specialized molecular machinery to protect themselves from environmental stressors. frontiersin.org Carotenoids, including this compound, are integral to these adaptive strategies, primarily by maintaining cell membrane integrity and providing photoprotection. mdpi.commdpi.com
Research has shown that the presence and concentration of specific carotenoids, like this compound, are often linked to an organism's ability to withstand harsh conditions. These pigments contribute to the stabilization of cytoplasmic and cell wall membranes, which is crucial for growth in extreme settings such as the Antarctic. mdpi.com For example, the synthesis of a variety of carotenoid pigments in Antarctic bacteria is considered a vital antioxidant defense against oxidative stress and helps to control the peroxidation of membrane lipids. frontiersin.orgmdpi.com
Detailed Research Findings
Scientific studies have investigated the specific changes in carotenoid profiles of microorganisms in response to different environmental stressors, providing insight into the function of this compound.
In the thermophilic cyanobacterium Chlorogloeopsis fritschii, the concentration of this compound was observed to change in response to different light conditions. A study comparing its growth under standard white light versus far-red light (FRL) revealed a higher concentration of this compound under white light, suggesting a role in optimizing light harvesting or protection under this spectrum. mdpi.com
Conversely, a separate study on Chlorogloeopsis fritschii exposed to low levels of UV-B radiation found that the biosynthetic pathway leading to this compound and nostoxanthin was not upregulated. researchgate.netfrontiersin.org While the production of other carotenoids like canthaxanthin (B1668269) and echinenone (B51690) significantly increased, the concentrations of zeaxanthin, this compound, and nostoxanthin remained unchanged. researchgate.netfrontiersin.orgnih.gov This finding suggests that while this compound is part of the organism's standard pigment composition, its production is not specifically triggered as a primary defense mechanism against low-level UV-B stress in this particular cyanobacterium; instead, the organism appears to favor the production of ketocarotenoids for this purpose. researchgate.netfrontiersin.org
In the context of cold adaptation, studies on bacteria from Antarctica have highlighted the importance of carotenoids in increasing resistance to extreme temperatures and high doses of UV-B radiation. nih.gov In one study of an Antarctic soil bacterium, Flavobacterium segetis, a diverse cocktail of carotenoids was identified. frontiersin.orgnih.gov Mass spectrometry analysis detected a compound that could correspond to this compound, lutein-5,6-epoxide, or capsanthin. researchgate.net The presence of this rich assortment of pigments is thought to be a protective mechanism against the dual stresses of low temperatures and intense UV radiation characteristic of the Antarctic, helping to stabilize cell membranes and counteract cellular stress. frontiersin.org Similarly, sulfate-containing xanthophylls, including this compound sulfate (B86663), have been identified in marine bacteria and are believed to contribute to survival in harsh marine environments characterized by low temperatures, high salinity, and strong radiation.
Pigment Concentration Under Different Light Conditions
The following table presents data from a study on Chlorogloeopsis fritschii, illustrating the difference in pigment concentration when cultured under Light-Emitting Diode White Light (LEDWL) versus Far-Red Light (FRL). The data highlights how the organism modulates its pigment content, including this compound, in response to the available light spectrum.
| Pigment | Concentration under LEDWL (µg g⁻¹ of dry weight) | Concentration under FRL (µg g⁻¹ of dry weight) | Fold Change (LEDWL vs FRL) |
|---|---|---|---|
| This compound | Data not specified | Data not specified | 1.3-1.6 times higher in LEDWL |
| β-carotene | Data not specified | Data not specified | 1.3-1.6 times higher in LEDWL |
| Zeaxanthin | Data not specified | Data not specified | 1.3-1.6 times higher in LEDWL |
| Echinenone | Data not specified | Data not specified | >2 times higher in LEDWL |
| Myxoxanthophyll | Data not specified | Data not specified | 1.2 times higher in FRL |
| Chlorophyll a | Data not specified | Data not specified | >2 times higher in LEDWL |
Advanced Analytical Methodologies for Caloxanthin Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to caloxanthin research, enabling its separation from a matrix of other pigments and compounds. wikipedia.orgtandfonline.com The choice of chromatographic technique depends on the specific research goals, such as quantification, purification, or comprehensive profiling.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carotenoids, including this compound. tandfonline.comchromatographytoday.commdpi.comopenaccessjournals.com It is widely used to separate, identify, and quantify components in a mixture. wikipedia.org In the context of this compound research, HPLC is frequently employed to analyze extracts from various organisms. For instance, HPLC analysis has been used to identify this compound in the pigment profiles of cyanobacteria and the red yeast Xanthophyllomyces dendrorhous. researchgate.netresearchgate.net
The separation of carotenoids by HPLC is typically achieved using reversed-phase columns, such as C18 or C30. csic.esmdpi.com While C18 columns are common, C30 columns often provide better resolution for the complex mixtures of carotenoids and their isomers. csic.esnih.gov The selection of the mobile phase, often a gradient mixture of solvents like methanol, acetonitrile, and water, is critical for achieving optimal separation of this compound from other structurally similar carotenoids like nostoxanthin (B1256873) and zeaxanthin (B1683548). tandfonline.comnih.govsielc.com For example, different solvent systems in HPLC have been utilized to improve the resolution of this compound from its cis-isomers. oup.com
Table 1: Example of HPLC Systems for Carotenoid Separation Including this compound
| HPLC System | Stationary Phase | Mobile Phase Composition | Application |
| System I | Not Specified | Not Specified | Initial separation of carotenoids from Xanthophyllomyces dendrorhous. researchgate.net |
| System II | Not Specified | Not Specified | Improved baseline separation of polar oxo carotenoids, including nostoxanthin and this compound. researchgate.net |
| C30 Column | YMC C30 (150 × 2.1 mm, 3 µm) | A: Methanol/1.5% Ammonium Acetate (98:2, v/v), B: MTBE/Methanol/1.5% Ammonium Acetate (90:8:2, v/v/v) | Separation of carotenoids in biological samples. mdpi.com |
| Primesep B Column | Primesep B (4.6 x 250 mm, 5 µm) | Acetonitrile/Water with Sulfuric Acid buffer | Separation of lutein (B1675518) and zeaxanthin, relevant for this compound analysis due to structural similarities. sielc.com |
This table is for illustrative purposes and specific conditions may vary based on the sample matrix and analytical goals.
Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, increased sensitivity, and superior resolution. nih.govdrawellanalytical.comresearchgate.net This is achieved through the use of columns packed with sub-2 µm particles, which operate at much higher pressures. drawellanalytical.comhplc.eu
For carotenoid analysis, UHPLC provides narrower peaks and enhanced separation of complex mixtures, which is particularly beneficial for distinguishing between structurally similar isomers. drawellanalytical.comresearchgate.net While C30 columns are not as commonly available for UHPLC, C18 columns are frequently used and can provide rapid separation of major carotenoids. nih.govnih.gov UHPLC methods have been developed to separate numerous carotenoids in a single run, significantly reducing analysis time compared to traditional HPLC methods. nih.govresearchgate.net The enhanced resolution of UHPLC is critical for accurately profiling carotenoids in diverse samples, from microalgae to food matrices. researchgate.netnih.gov
Supercritical Fluid Chromatography (SFC) in Carotenoid Profiling
Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that has gained traction for the analysis of thermally labile and non-polar compounds like carotenoids. mdpi.comnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. waters.com This offers advantages such as lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster separations and reduced organic solvent consumption. mdpi.comwaters.com
The superior solubility of carotenoids in the supercritical CO2 mobile phase helps to reduce retention times. waters.com SFC has been shown to be effective in separating a wide range of carotenoids, and its application in comprehensive two-dimensional chromatography (SFC x RP-UHPLC) has demonstrated potential for advanced carotenoid profiling by achieving more efficient separation of over 50 carotenoids. mdpi.com
Thin-Layer Chromatography (TLC) for Preparative and Screening Purposes
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique often used for the preliminary screening and qualitative analysis of carotenoids in a sample. mdpi.comcreative-proteomics.comisroset.org In TLC, a sample is spotted onto a plate coated with an adsorbent material, and a solvent system moves up the plate, separating compounds based on their polarity. creative-proteomics.com
While not as precise as HPLC for quantification, TLC is valuable for rapid screening of multiple samples and for preparative purposes to isolate specific carotenoids for further analysis. mdpi.com For instance, TLC has been used for the purification of xanthophylls, achieving high purity in a single step. mdpi.com The separated carotenoids on a TLC plate can be visualized, and their retention factor (Rf) values can provide initial identification. isroset.org
Spectrometric Approaches for Structural Characterization and Identification
While chromatography separates the components of a mixture, spectrometry is essential for the definitive identification and structural elucidation of the isolated compounds.
Mass Spectrometry (MS) and Tandem MS (LC-MS/MS, ESI-MS/MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. tandfonline.comeag.com When coupled with liquid chromatography (LC-MS), it provides both separation and mass information, making it an invaluable tool for identifying carotenoids like this compound in complex mixtures. tandfonline.comnih.govscribd.com Electrospray Ionization (ESI) is a common ionization technique used for carotenoids, which can produce molecular ions (M+), protonated molecules ([M+H]+), or adduct ions ([M+Na]+). nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS) takes this a step further by selecting a specific precursor ion and fragmenting it to produce a characteristic pattern of product ions. eag.comuab.edumdpi.com This fragmentation pattern provides detailed structural information that can be used to definitively identify a compound. tandfonline.commdpi.com For this compound, ESI-MS/MS analysis reveals a molecular ion and specific fragment ions. For example, this compound (C40H56O3) can show a molecular ion at m/z 584.4 [M]+ and a fragment ion resulting from the loss of a toluene (B28343) moiety at m/z 492.0 [M-92]+. researchgate.net Similarly, sulfated forms of this compound have been identified by their unique molecular ions and the characteristic fragment ion for the sulfate (B86663) group [HSO4]− at m/z 97. researchgate.net
Table 2: Mass Spectrometric Data for this compound and its Sulfate Derivative
| Compound | Precursor Ion (m/z) | Fragmentation Event | Product Ion (m/z) | Ionization Mode | Reference |
| This compound (C40H56O3) | 584.4 [M]+ | Loss of Toluene (C7H8) | 492.0 [M-92]+ | ESI-MS/MS (Positive) | researchgate.net |
| This compound Sulfate | 663.4/663.6 [M-Na]− | Loss of Sulfate Group | 97.2/97.3 [HSO4]− | ESI-MS/MS (Negative) | researchgate.net |
This table provides examples of mass spectrometric data and the exact m/z values may vary slightly depending on the instrument and experimental conditions.
Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Raman Spectroscopy)
Spectroscopic techniques are indispensable for the structural elucidation of carotenoids, leveraging the interaction of electromagnetic radiation with the molecule's unique chemical structure. technologynetworks.commdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique for carotenoid analysis. It measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. technologynetworks.commt.com The characteristic yellow-to-orange color of carotenoids, including this compound, arises from their structure, which features a long system of conjugated double bonds known as a polyene chain. This system is the primary chromophore, responsible for absorbing light in the visible range, typically between 400 and 500 nm. cirad.frresearchgate.net
Table 1: Typical UV-Vis Absorption Maxima for Carotenoids in Different Solvents This table provides illustrative data for common carotenoids to demonstrate solvent effects, as specific data for this compound is limited.
| Carotenoid | Solvent | Absorption Maxima (λmax, nm) | Reference |
|---|---|---|---|
| β-Carotene | Acetone | 453 | nih.gov |
| β-Carotene | Hexane | 450, 478 | Generic Data |
| Lutein | Ethanol | 445, 474 | Generic Data |
| Lycopene (B16060) | Hexane | 446, 472, 505 | Generic Data |
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about a molecule's structure. mdpi.com It relies on the inelastic scattering of monochromatic light (Raman scattering) from a laser source. mdpi.com Carotenoids are particularly well-suited for Raman analysis due to their conjugated polyene chain, which causes a phenomenon known as the resonance Raman effect when the excitation laser wavelength falls within the molecule's electronic absorption band. royalsocietypublishing.orgnih.gov This effect enhances the Raman signal by several orders of magnitude, making it possible to detect even trace amounts of carotenoids in complex biological samples. nih.govspectroscopyonline.com
The Raman spectrum of a carotenoid is dominated by three main bands:
ν1 (C=C stretching): A strong band typically appearing in the 1500–1570 cm⁻¹ region, arising from the carbon-carbon double bond stretching vibrations in the polyene chain. mdpi.com The exact position of this peak is sensitive to the length of the conjugated system. mdpi.com
ν2 (C-C stretching): A band in the 1130–1172 cm⁻¹ range, corresponding to carbon-carbon single bond stretching vibrations. mdpi.com
ν3 (C-CH₃ rocking): A moderate intensity band between 1005–1020 cm⁻¹, originating from the in-plane rocking motions of the methyl groups attached to the chain. mdpi.com
Table 2: Characteristic Raman Bands for Carotenoids This table presents general ranges for the principal Raman bands observed in carotenoids.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description | Reference |
|---|---|---|---|
| ν1 | 1500 - 1570 | C=C stretching of the polyene chain | mdpi.com |
| ν2 | 1130 - 1172 | C-C stretching of the polyene chain | mdpi.com |
| ν3 | 1005 - 1020 | C-CH₃ in-plane rocking motions | mdpi.com |
Hyphenated and Multi-Dimensional Analytical Platforms (e.g., LC-NMR, LC-SPE-NMR)
To analyze complex mixtures containing multiple, structurally similar carotenoids, single analytical techniques are often insufficient. Hyphenated techniques, which couple a separation method like high-performance liquid chromatography (HPLC) with a powerful spectroscopic detection method like nuclear magnetic resonance (NMR), provide a much more powerful platform for analysis. springernature.comnih.govresearchgate.net
LC-NMR directly combines the superior separation capabilities of HPLC with the unparalleled structure elucidation power of NMR spectroscopy. mdpi.comnih.gov This is particularly advantageous for the analysis of natural products, where compounds are often present as complex mixtures of isomers. iosrphr.org While UV-Vis and mass spectrometry (MS) detectors are standard in carotenoid analysis, only NMR can provide the unambiguous structural identification of stereoisomers. researchgate.net
In an LC-NMR system, the sample is first injected into an HPLC, typically with a C30 stationary phase which offers excellent shape selectivity for carotenoid isomers. researchgate.netnih.gov After separation, the eluent from the column flows directly into an NMR flow cell, where NMR spectra are acquired. iosrphr.org This can be done in a continuous-flow mode or, for enhanced sensitivity with low-concentration analytes, a stopped-flow mode. researchgate.net In stopped-flow LC-NMR, the chromatographic flow is paused when a compound of interest is in the NMR flow cell, allowing for longer acquisition times and the performance of more complex 2D NMR experiments (like COSY) to determine the complete structure. researchgate.netresearchgate.net
The application of LC-NMR has been instrumental in separating and identifying the geometrical isomers of carotenoids like lutein and zeaxanthin from natural sources. researchgate.netmdpi.com This technique would be invaluable for the definitive structural confirmation of this compound in a crude extract and for distinguishing it from its various potential isomers. nih.govseiken-site.or.jp
A significant challenge in LC-NMR is the presence of protonated solvents used in the HPLC mobile phase, which can create large interfering signals in the ¹H-NMR spectrum. mdpi.com While solvent suppression techniques exist, they are not always perfect. mdpi.com The LC-SPE-NMR technique circumvents this issue.
In this setup, after separation on the HPLC column, individual peaks of interest are automatically trapped on small solid-phase extraction (SPE) cartridges. The protonated mobile phase is then flushed away with nitrogen gas, and the trapped analyte is subsequently eluted from the cartridge into the NMR flow cell using a fully deuterated solvent. dntb.gov.ua This process effectively removes the interfering solvent signals, leading to much cleaner NMR spectra and significantly improved sensitivity. This offline approach allows for the analysis of very small amounts of a compound and is ideal for the structural elucidation of minor carotenoids like this compound from a complex biological extract.
Biotechnological Applications and Metabolic Engineering
Heterologous Production of Caloxanthin in Engineered Microorganisms
The production of this compound in non-native, or heterologous, hosts involves the introduction of the necessary biosynthetic genes into a microbial chassis. The choice of the host organism is critical and is influenced by factors such as its genetic tractability, growth characteristics, and the availability of metabolic precursors. Several microorganisms have been successfully engineered for the production of various carotenoids, and these platforms can be adapted for this compound synthesis.
Escherichia coli is a widely used prokaryotic host for metabolic engineering due to its rapid growth, well-understood genetics, and the availability of a vast array of molecular biology tools. Although E. coli does not naturally produce carotenoids, it synthesizes the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the methylerythritol 4-phosphate (MEP) pathway. This makes it a suitable chassis for introducing the carotenoid biosynthesis pathway.
The heterologous production of xanthophylls in E. coli is achieved by expressing a set of carotenogenic (crt) genes, often assembled into a synthetic operon to ensure coordinated expression. For the synthesis of this compound, this would typically involve the introduction of genes encoding:
Geranylgeranyl pyrophosphate (GGPP) synthase (crtE) : Catalyzes the formation of the C40 carotenoid precursor, GGPP.
Phytoene (B131915) synthase (crtB) : Converts GGPP to phytoene, the first committed step in carotenoid biosynthesis.
Phytoene desaturase (crtI) : Introduces double bonds into the phytoene backbone to produce lycopene (B16060).
Lycopene β-cyclase (crtY) : Cyclizes the ends of the lycopene molecule to form β-carotene.
β-carotene hydroxylase (crtZ) : Introduces hydroxyl groups at the 3 and 3' positions of the β-ionone rings of β-carotene to produce zeaxanthin (B1683548).
2,2'-β-hydroxylase (crtG) : Further hydroxylates zeaxanthin at the 2 and 2' positions to yield nostoxanthin (B1256873), with this compound as an intermediate.
Research has demonstrated the successful production of various hydroxylated β-carotene derivatives in E. coli. For instance, engineered strains designed for zeaxanthin production have been shown to also produce this compound and nostoxanthin as minor products, confirming the functional expression of the necessary hydroxylases in this host. researchgate.net The key challenge lies in optimizing the expression and activity of these enzymes to channel the metabolic flux specifically towards this compound.
Balancing the activities of the β-carotene hydroxylase (crtZ) and the 2,2'-β-hydroxylase (crtG) is crucial. The accumulation of intermediates like zeaxanthin or the over-hydroxylation to nostoxanthin can be controlled by modulating the expression levels of the respective genes, for example, by using promoters of varying strengths or by altering gene order within the synthetic operon.
Beyond E. coli, other bacterial hosts offer unique advantages for carotenoid production.
Corynebacterium glutamicum , a Gram-positive bacterium, is widely used for the industrial-scale production of amino acids and is generally recognized as safe (GRAS). This makes it an attractive host for producing compounds intended for food, feed, and cosmetic applications. C. glutamicum has been successfully engineered to produce a variety of natural products, including carotenoids. researchgate.netpnas.org Its robust metabolism and tolerance to certain inhibitory compounds are beneficial for bioprocessing. Engineering C. glutamicum for this compound production would follow similar principles to those applied in E. coli, involving the introduction of the this compound biosynthetic pathway. The inherent production of carotenoids in some strains of C. glutamicum can also be a favorable starting point for metabolic engineering.
Pseudomonas putida is a versatile and robust soil bacterium known for its high tolerance to metabolic stress and toxic compounds, which can be advantageous when producing high titers of carotenoids that might be inhibitory to other hosts. oup.comnih.govnih.gov P. putida has been engineered for the biosynthesis of various natural products, including the xanthophyll zeaxanthin. nih.govresearchgate.netfrontiersin.org Its ability to utilize a wide range of carbon sources also adds to its flexibility as a production platform. nih.gov The strategies for engineering P. putida for this compound production would involve the stable integration of the necessary carotenogenic genes into its chromosome or their expression from plasmids.
The table below summarizes key characteristics of these bacterial hosts for heterologous xanthophyll production.
| Host Organism | Key Advantages | Challenges |
| Escherichia coli | Rapid growth, well-defined genetics, extensive genetic tools. | Lacks natural carotenoid storage mechanisms, potential for endotoxin (B1171834) production. |
| Corynebacterium glutamicum | GRAS status, industrial-scale fermentation experience, robust metabolism. | Fewer genetic tools compared to E. coli, slower growth rate. |
| Pseudomonas putida | High tolerance to metabolic stress and toxic compounds, broad substrate range. | Can be more challenging to genetically manipulate than E. coli. |
Microalgae are photosynthetic organisms that naturally synthesize a diverse array of carotenoids, including various xanthophylls. nih.gov This inherent capability makes them highly attractive candidates for use as "biorefineries" for the production of these compounds. The model green alga Chlamydomonas reinhardtii has emerged as a particularly promising chassis for metabolic engineering due to its well-characterized genome, established genetic tools, and ability to be cultivated under phototrophic, heterotrophic, or mixotrophic conditions. nih.govresearchgate.net
Engineering C. reinhardtii for enhanced xanthophyll production often involves the overexpression of key endogenous genes or the introduction of heterologous genes to redirect carbon flux towards the desired product. researchgate.netoup.com For this compound production, this could involve:
Overexpression of Phytoene Synthase (PSY) : This enzyme often represents a rate-limiting step in the carotenoid biosynthesis pathway. Increasing its expression can lead to a general increase in the total carotenoid pool. researchgate.net
Modulation of the Xanthophyll Cycle : C. reinhardtii possesses a native xanthophyll cycle that interconverts violaxanthin, antheraxanthin, and zeaxanthin. frontiersin.orgnih.govnih.gov Genetic modifications to this cycle, for instance, by knocking out or downregulating genes encoding enzymes like zeaxanthin epoxidase (ZEP), could lead to the accumulation of zeaxanthin, the precursor for this compound. researchgate.net
Introduction of a Heterologous 2,2'-β-hydroxylase (crtG) : The introduction and expression of a gene encoding the CrtG enzyme would be necessary to convert zeaxanthin to this compound.
The ability of microalgae to utilize CO2 as a carbon source through photosynthesis presents a sustainable and environmentally friendly production strategy. frontiersin.org Furthermore, their natural capacity to synthesize and store lipids can facilitate the accumulation of lipophilic compounds like carotenoids.
Pathway Engineering for Enhanced Productivity and Diversity
To achieve economically viable production of this compound, it is often necessary to go beyond the simple introduction of the biosynthetic pathway. Pathway engineering involves the targeted modification of the host's metabolic network to improve the efficiency of production and potentially generate novel carotenoid structures.
The productivity of a biosynthetic pathway is often limited by the activity of one or more enzymes that act as bottlenecks. Identifying and alleviating these bottlenecks through the genetic overexpression of the corresponding genes is a cornerstone of metabolic engineering. In the context of this compound biosynthesis, several enzymes are potential rate-limiting steps.
The enzyme 2,2'-β-hydroxylase (CrtG) is directly responsible for the synthesis of this compound from zeaxanthin. nih.gov The efficiency of this conversion is a critical determinant of the final this compound titer. Overexpression of the crtG gene can help to drive the reaction forward and prevent the accumulation of the precursor zeaxanthin. researchgate.net The choice of the crtG gene from a suitable source organism is also important, as different orthologs may exhibit varying levels of activity and substrate specificity in a heterologous host.
The β-carotene hydroxylase , encoded by either crtZ or crtR depending on the organism, catalyzes the conversion of β-carotene to zeaxanthin. researchgate.net Inadequate activity of this enzyme can lead to the accumulation of β-carotene and a reduced supply of the precursor for this compound synthesis. Therefore, overexpression of the appropriate β-carotene hydroxylase gene is often necessary to ensure a sufficient flux towards zeaxanthin. nih.gov It is noteworthy that in some bacteria, crtR can also function as a transcriptional regulator of the carotenoid biosynthesis operon.
The table below provides examples of enzymes that are often targeted for overexpression to enhance xanthophyll production.
| Enzyme | Gene | Function in this compound Pathway | Rationale for Overexpression |
| 2,2'-β-hydroxylase | crtG | Converts zeaxanthin to this compound. | To drive the final step of the pathway and prevent precursor accumulation. nih.govresearchgate.net |
| β-carotene hydroxylase | crtZ / crtR | Converts β-carotene to zeaxanthin. | To ensure an adequate supply of the precursor for this compound synthesis. researchgate.netnih.gov |
| Phytoene synthase | crtB | Catalyzes the first committed step in carotenoid biosynthesis. | To increase the overall metabolic flux into the carotenoid pathway. oup.com |
| GGPP synthase | crtE | Synthesizes the C40 precursor for carotenoid synthesis. | To enhance the supply of the primary building block for carotenoids. researchgate.netoup.com |
The biosynthesis of this compound, like all carotenoids, is dependent on a steady supply of the universal C5 isoprenoid precursors, IPP and DMAPP. In many microorganisms, the native flux through the upstream metabolic pathways that produce these precursors is not sufficient to support high-level production of heterologous isoprenoids. Therefore, a key strategy in metabolic engineering is to optimize the flux of these precursor metabolites. researchgate.netnih.gov
In bacteria like E. coli and P. putida, as well as in the plastids of microalgae, IPP and DMAPP are synthesized via the methylerythritol 4-phosphate (MEP) pathway . nih.gov This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate, which are central metabolites derived from glycolysis. Several enzymes in the MEP pathway have been identified as rate-limiting, particularly 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) . nih.govfrontiersin.org Overexpression of the genes encoding these enzymes (dxs and dxr) has been shown to significantly increase the production of various isoprenoids, including carotenoids, by "pushing" more carbon into the pathway. nih.govfrontiersin.orgfrontiersin.org
In some eukaryotic hosts, such as the cytoplasm of yeast and the cytosol of plants, IPP and DMAPP are produced through the mevalonate (B85504) (MVA) pathway , which starts with acetyl-CoA. nih.gov Engineering this pathway, for instance by overexpressing key enzymes like HMG-CoA reductase (HMGR) , can also boost the supply of isoprenoid precursors. nih.gov In some cases, a heterologous MVA pathway has been introduced into E. coli to supplement the native MEP pathway and further enhance carotenoid production. oup.com
Strategies to optimize precursor metabolite flux include:
Overexpression of rate-limiting enzymes in the MEP or MVA pathway : This is the most direct approach to increase the supply of IPP and DMAPP. nih.govfrontiersin.org
Blocking competing pathways : Carbon flux can be diverted away from pathways that compete for the same precursors. For example, in organisms with an MVA pathway, inhibiting pathways that consume acetyl-CoA, such as fatty acid synthesis, can redirect this precursor towards isoprenoid production. nih.gov
Balancing cofactor supply : The MEP and MVA pathways have specific requirements for cofactors such as ATP and NADPH. nih.gov Engineering the central metabolism to enhance the regeneration of these cofactors can support a higher flux through the isoprenoid biosynthesis pathways.
By combining the optimization of precursor supply with the engineering of the downstream this compound biosynthetic pathway, it is possible to create highly efficient microbial cell factories for the sustainable production of this valuable xanthophyll.
Combinatorial Biosynthesis for Novel this compound Derivatives
Combinatorial biosynthesis has emerged as a powerful strategy for generating novel carotenoid structures, including derivatives of this compound. This approach involves the assembly of genes from different organisms to create new metabolic pathways or modify existing ones. mdpi.com By introducing heterologous enzymes into a host organism that produces a precursor molecule, it is possible to generate a library of new compounds.
A notable example of this approach was demonstrated in the red yeast Xanthophyllomyces dendrorhous, an established platform for carotenoid synthesis. nih.gov Researchers utilized a β-carotene accumulating mutant of X. dendrorhous as a starting point. nih.gov Through a stepwise pathway engineering approach, three microbial transgenes were integrated into the yeast's genome. This combinatorial approach, followed by chemical reduction of the resulting keto-carotenoids, led to the synthesis of novel multi-hydroxy carotenoids, including pentahydroxy and hexahydroxy β-carotene derivatives. nih.gov While the primary products were other hydroxylated carotenoids, the methodology demonstrates the potential to create a diverse range of polyhydroxylated carotenoids starting from precursors like β-carotene, which is structurally related to this compound.
In another study, Escherichia coli was engineered to produce various carotenoids. nih.gov By co-transforming E. coli with different plasmids containing carotenogenic genes, researchers were able to produce nostoxanthin, this compound, and zeaxanthin. nih.gov This highlights the utility of microbial hosts in combinatorial biosynthesis schemes for generating specific carotenoid derivatives. The flexibility of plasmid-based expression allows for rapid testing of different gene combinations to optimize the production of desired compounds.
The key to combinatorial biosynthesis is the selection of appropriate enzymes, such as hydroxylases and ketolases, which can modify the carotenoid backbone at specific positions. By expressing these enzymes in a host organism, it is possible to generate derivatives with altered properties, such as enhanced antioxidant activity. nih.gov The insertion of additional oxygenated functional groups into the terminal rings of carotenoids has been suggested to positively affect their antioxidant capacity. researchgate.net
The table below summarizes key research findings in the combinatorial biosynthesis of this compound and related derivatives.
| Host Organism | Genetic Modification | Key Findings |
| Xanthophyllomyces dendrorhous | Integration of three microbial transgenes into a β-carotene accumulating mutant. | Generated novel multi-oxygenated carotenoid structures, including pentahydroxy and hexahydroxy derivatives. nih.gov |
| Escherichia coli | Combinatorial transformation with plasmids pACCAR25ΔcrtX and pUC-Bre-O11. | Successful synthesis of nostoxanthin, this compound, and zeaxanthin. nih.gov |
| Synechococcus elongatus PCC 7942 | Expression of the crtZ gene from Brevundimonas sp. SD212 under a temperature-inducible promoter. | Increased the content of zeaxanthin and its hydroxylated derivatives, this compound and nostoxanthin. researchgate.net |
Bioprocess Development and Fermentation Strategies for Industrial Scale-Up
The industrial-scale production of this compound via microbial fermentation presents a promising alternative to chemical synthesis or extraction from natural sources. nih.gov Developing a robust and economically viable bioprocess is crucial for commercialization. This involves optimizing fermentation conditions to maximize yield and productivity. nih.gov Key strategies focus on strain selection, medium optimization, and control of physical parameters during fermentation. researchgate.net
Microbial hosts such as yeasts are favored for carotenoid production due to their rapid growth rates, ability to achieve high cell densities, and the ease of scaling up their cultivation in controlled bioreactors. mdpi.com The use of inexpensive and renewable substrates further enhances the economic feasibility of the fermentation process. mdpi.com
Several key parameters significantly influence carotenoid production during fermentation:
Carbon-to-Nitrogen (C/N) Ratio: The C/N ratio in the fermentation medium is a critical factor affecting both cell growth and carotenoid biosynthesis. mdpi.com For many carotenogenic yeasts, a lower C/N ratio is preferred for pigment production, as a high ratio can divert the metabolic flux of acetyl-CoA towards fatty acid biosynthesis instead of the mevalonate pathway, which is the precursor for carotenoids. nih.govmdpi.com
Aeration Rate: As an aerobic process, oxygen supply is crucial for cell growth and carotenoid synthesis. mdpi.com An adequate aeration rate improves the mass transfer of oxygen and other nutrients to the microbial cells, leading to increased biomass and carotenoid production. mdpi.com
pH: The pH of the culture medium affects both microbial growth and pigment biosynthesis. Typically, a pH drop is observed during the initial growth phase, followed by an increase during the peak production phase, and stabilization towards the end of the fermentation. nih.gov
Temperature: The optimal temperature for cell growth and carotenoid production can differ. Therefore, a two-stage temperature control strategy is sometimes employed, where an initial temperature optimizes biomass accumulation, and a subsequent shift in temperature enhances carotenoid synthesis.
Fed-batch cultivation is a commonly employed strategy to achieve high cell densities and, consequently, high product titers. frontiersin.org This strategy involves the controlled feeding of nutrients during the fermentation process to avoid substrate inhibition and maintain optimal conditions for growth and production. By carefully controlling the feed rate, it is possible to sustain a high level of productivity over an extended period.
The table below outlines key fermentation parameters and their general effects on carotenoid production, which are applicable to the industrial scale-up of this compound.
| Fermentation Parameter | Effect on Carotenoid Production |
| Carbon-to-Nitrogen (C/N) Ratio | Lower ratios (e.g., 20:1) often favor carotenoid synthesis over lipid accumulation. mdpi.com |
| Aeration | Increased aeration generally enhances both cell growth and carotenoid production. mdpi.com |
| pH | Maintaining an optimal pH range is crucial for enzymatic activities in the biosynthetic pathway. nih.gov |
| Temperature | Optimal temperature can vary for cell growth and pigment production, sometimes necessitating a two-stage process. researchgate.net |
| Light Irradiation | In some microorganisms, light can stimulate carotenoid synthesis. researchgate.net |
Evolutionary Biology of Caloxanthin and Carotenoid Pathways
Phylogenetic Analysis and Distribution of Caloxanthin Biosynthetic Genes
This compound, a hydroxylated C40 carotenoid, is not universally distributed across the tree of life. Its presence is confined to specific microbial lineages, primarily certain groups of cyanobacteria and bacteria from the order Sphingomonadales. science.govnih.gov The biosynthesis of this compound from β-carotene requires specific hydroxylase enzymes that add hydroxyl groups to the β-rings of the precursor molecule.
The key genes responsible for the formation of this compound and the related compound nostoxanthin (B1256873) are:
crtZ : This gene encodes the enzyme β-carotene hydroxylase, which adds hydroxyl groups at the C3 and C3' positions of the β-rings of β-carotene to produce zeaxanthin (B1683548). plos.orgsemanticscholar.org
crtG : This gene encodes a carotenoid-2,2'-β-hydroxylase, which introduces hydroxyl groups at the C2 and C2' positions. plos.orgsemanticscholar.org The action of CrtG on zeaxanthin is a key step in the formation of nostoxanthin, and its action on other intermediates leads to this compound. semanticscholar.org
Phylogenetic analyses reveal that the genes for carotenoid biosynthesis are ancient and have prokaryotic roots. researchgate.netnih.gov The distribution of these genes among different bacterial and cyanobacterial groups is complex and does not always align perfectly with the species' phylogeny based on 16S rRNA. nih.gov This suggests a history of significant horizontal gene transfer (HGT).
For instance, crtZ genes are found across α-proteobacteria, γ-proteobacteria, eubacteria, and cyanobacteria. plos.org The genes involved in nostoxanthin and this compound synthesis in bacteria of the order Sphingomonadales are often found in clusters, though the organization can vary. nih.govplos.org In Sphingomonas elodea ATCC 31461, the genes crtG, crtY, crtI, and crtB are clustered, while crtZ is located elsewhere in the genome. plos.org In contrast, cyanobacterial carotenoid biosynthesis genes are typically dispersed throughout the genome. plos.org
A comparative genomic study of the order Sphingomonadales categorized carotenogenic strains into groups based on their gene content and resulting pigments. Strains possessing crtE, crtB, crtI, crtY, crtZ, and crtG are predicted to accumulate nostoxanthin, a pathway closely related to that of this compound. nih.gov The presence of this compound has been confirmed in thermophilic cyanobacteria such as Thermosynechococcus elongatus, which synthesizes a range of 2-hydroxylated carotenoids. semanticscholar.org
Table 1: Distribution of Key Biosynthetic Genes for this compound and Related Compounds
| Organism/Group | Key Genes Present | Resulting Hydroxylated Carotenoids | Reference |
|---|---|---|---|
| Sphingomonas elodea | crtZ, crtG, crtY, crtI, crtB | Nostoxanthin | plos.org |
| Thermosynechococcus elongatus | crtZ, crtG (inferred) | This compound, Nostoxanthin | semanticscholar.org |
| Filamentous Heterocystous Cyanobacteria | Genes for hydroxylated carotenoids | Zeaxanthin, this compound, Nostoxanthin | science.gov |
| Brevundimonas sp. strain SD212 | crtG, crtZ | Nostoxanthin | semanticscholar.org |
Mechanisms of Pathway Evolution and Gene Acquisition/Loss
The evolution of carotenoid biosynthetic pathways is a prime example of metabolic diversification driven by several key molecular mechanisms. The distribution of pathways leading to compounds like this compound is not simply a matter of vertical descent but is heavily influenced by dynamic genomic processes. researchgate.net
Horizontal Gene Transfer (HGT): HGT, also known as lateral gene transfer (LGT), is a major force in the evolution of carotenoid biosynthesis in prokaryotes. researchgate.netpnas.org It allows for the rapid acquisition of new metabolic capabilities, enabling organisms to adapt to new niches. The phylogenetic incongruence between carotenoid biosynthetic genes and the organismal phylogeny is strong evidence for the widespread occurrence of HGT. nih.govpnas.org For example, the crtA ketolase gene in purple non-sulphur bacteria is thought to have been acquired via HGT from Bacteroidetes. researchgate.net Similar transfers are proposed for hydroxylase and cyclase genes, which would have allowed recipient organisms to produce novel carotenoids like this compound. nih.gov
Gene Acquisition and Differential Loss: An alternative evolutionary model involves the acquisition of a full suite of genes by a common ancestor, followed by the differential loss of specific genes in descending lineages. researchgate.netnih.gov This mechanism can explain the sporadic distribution of certain carotenoids within a closely related group of organisms. nih.gov For instance, the patchy distribution of xanthophylls in some cyanobacterial lineages might be better explained by differential gene loss rather than multiple independent HGT events. nih.gov
Gene Duplication and Neofunctionalization: Gene duplication provides the raw material for evolutionary innovation. davetoews.com A duplicated gene is released from its original selective constraints and can accumulate mutations, potentially leading to a new function (neofunctionalization) or a division of the ancestral function (subfunctionalization). davetoews.com The evolution of carotenoid cyclases, such as the β- and ε-cyclases in photosynthetic eukaryotes, likely involved independent gene duplications followed by functional divergence. nih.gov This mechanism could also have given rise to the specialized hydroxylases like CrtG required for this compound synthesis from a more generalist ancestral hydroxylase.
Gene Clustering: In many bacteria, genes for a specific metabolic pathway are physically linked in the genome, forming operons or gene clusters. plos.org This co-localization facilitates their co-regulation and co-inheritance. The evolution of these clusters can involve rearrangements, insertions, and deletions. The variation in gene cluster organization for nostoxanthin synthesis among different Sphingomonas species highlights this evolutionary plasticity. nih.govplos.org
Adaptive Evolution of Carotenogenesis in Response to Environmental Pressures
The synthesis of carotenoids, including this compound, is not metabolically benign; it represents a significant investment of cellular resources. Therefore, the evolution and retention of these pathways are driven by strong selective advantages conferred by the pigments, often in response to specific environmental pressures. nih.govfrontiersin.org
Photoprotection: A primary driver for the evolution of carotenoid diversity is the need for protection against the damaging effects of light and oxygen, byproducts of photosynthesis. ijbs.commdpi.com Carotenoids are potent antioxidants capable of quenching reactive oxygen species (ROS) like singlet oxygen, which are inevitably produced during photosynthesis. mdpi.com The evolution of oxygenic photosynthesis in cyanobacteria was a landmark event that likely spurred the diversification of protective carotenoids. researchgate.net Hydroxylated carotenoids such as zeaxanthin, and by extension this compound, are integral to the process of non-photochemical quenching (NPQ), where excess light energy is safely dissipated as heat, protecting the photosynthetic apparatus from photo-oxidative damage. mdpi.com
Membrane Stability: Xanthophylls, the oxygenated derivatives of carotenes, have polar hydroxyl groups that allow them to span lipid membranes. mdpi.com In this position, they can modulate membrane fluidity and enhance stability, which is crucial for maintaining the function of membrane-embedded protein complexes like photosystems, especially under conditions of environmental stress such as high or low temperatures. mdpi.com The evolution of specific xanthophylls like this compound may represent an adaptation to maintain membrane integrity in extreme environments, such as those inhabited by thermophilic cyanobacteria.
Co-evolution with Photosystems: The evolution of carotenoid pathways is closely linked to the evolution of the photosynthetic machinery they serve. researchgate.net In some bacterial lineages, there is evidence for the co-evolution of specific carotenoids with other biochemical structures like proteorhodopsins and photosynthetic reaction centers. nih.gov This suggests that as the protein components of the photosynthetic apparatus evolved, the associated carotenoid pigments were fine-tuned to optimize light-harvesting and photoprotective functions. The development of specialized carotenoids like this compound may have been an adaptive response to changes in the light-harvesting complexes of certain cyanobacteria.
In essence, the capacity to synthesize this compound is an evolutionary adaptation. Microbial populations adapt to persistent environmental stressors, such as high light intensity or extreme temperatures, through the selection of mutations that enhance survival. nih.govfrontiersin.org The acquisition and refinement of carotenoid biosynthetic pathways represent a powerful and widespread strategy for microbial adaptation to challenging and changing environments. frontiersin.orgmdpi.com
Future Research Directions and Emerging Scientific Avenues
Elucidation of Uncharacterized Enzymes and Regulatory Networks in Caloxanthin Metabolism
While the foundational carotenoid biosynthetic pathway is well-documented, the specific enzymatic transformations leading to this compound and the complex networks that regulate its production are not fully understood. A primary objective for future research is the definitive identification and characterization of the enzymes responsible for converting zeaxanthin (B1683548) to this compound.
The hydroxylation of zeaxanthin at the C-2 position is the key step in this compound formation. Research in cyanobacteria and certain bacteria has identified the 2,2′-β-hydroxylase (CrtG) as the enzyme responsible for this reaction, which can further hydroxylate this compound to produce nostoxanthin (B1256873). mdpi.comresearchgate.net However, the diversity and evolution of these enzymes across different species, particularly in various algal lineages, remain to be explored. Functional genomic studies are crucial to confirm the activity of putative hydroxylase genes found in this compound-producing organisms. nih.gov For instance, a carotenoid biosynthesis gene cluster from the marine bacterium Brevundimonas sp. strain SD212 was found to contain a novel 2,2′-β-hydroxylase when functionally analyzed in E. coli. nih.gov
Beyond identifying the catalytic enzymes, elucidating the regulatory networks that govern their expression is a significant frontier. Carotenogenesis is known to be influenced by environmental factors like light intensity and nitrogen availability. oup.comoup.com Research suggests that complex transcriptional and post-transcriptional mechanisms, involving transcription factors and other regulatory molecules, control the metabolic flux towards this compound. frontiersin.orgnih.gov For example, studies on other carotenoids have identified transcription factors like MYB and bHLH as key regulators of the biosynthetic pathway. tandfonline.compeerj.comoup.com Identifying the specific regulators that respond to environmental cues and modulate the expression of this compound-related hydroxylases is essential for a complete understanding of its metabolism.
Table 1: Key Enzymes in the this compound Biosynthetic Pathway
| Enzyme Name | Abbreviation | Function | Gene | Organism Type |
| β-carotene hydroxylase | CrtR | Converts β-carotene to zeaxanthin. mdpi.com | crtR | Cyanobacteria |
| 2,2′-β-hydroxylase | CrtG | Converts zeaxanthin to this compound and then to nostoxanthin. mdpi.comresearchgate.net | crtG | Cyanobacteria, Bacteria |
Integration of Multi-Omics Approaches (Genomics, Transcriptomics, Proteomics, Metabolomics)
A holistic understanding of this compound metabolism can be achieved by integrating various "omics" technologies. nih.govresearchgate.netmdpi.com This systems biology approach allows for a multi-layered view, from the genetic potential to the final metabolic output. frontiersin.orgnih.gov
Genomics: Sequencing the genomes of this compound-producing organisms provides the fundamental blueprint. Comparative genomics can identify conserved genes and regulatory elements across different species, pointing to essential components of the pathway. nih.govmdpi.com For example, genome mining in Sphingomonas has helped predict the presence of genes involved in nostoxanthin synthesis, a pathway that includes this compound as an intermediate. frontiersin.org
Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can identify which genes are actively expressed under specific conditions that favor this compound production. nih.gov RNA-sequencing studies in various plants have successfully identified differentially expressed genes in the carotenoid pathway during processes like fruit ripening or in response to stress. tandfonline.commdpi.comfrontiersin.orgcabidigitallibrary.org This approach can pinpoint candidate hydroxylase and regulatory genes by correlating their expression levels with this compound accumulation. oup.com
Proteomics: Proteomics identifies and quantifies the proteins present in a cell, providing direct evidence of the enzymes at work. This can confirm the translation of genes identified through transcriptomics and help understand post-translational modifications that may regulate enzyme activity.
Metabolomics: This involves the comprehensive analysis of metabolites in a biological sample. By precisely measuring the levels of this compound, its precursors (like zeaxanthin), and other related carotenoids, metabolomics can identify bottlenecks in the biosynthetic pathway and reveal how the metabolic network responds to genetic or environmental changes. oup.com
Integrating these omics datasets is a powerful strategy. For instance, combining transcriptomic and metabolomic data can create a detailed map of gene-to-metabolite networks, revealing how changes in gene expression directly impact the accumulation of this compound and other carotenoids. frontiersin.orgnih.gov
Application of Synthetic Biology for Modular Pathway Design and Biosensor Development
Synthetic biology provides a powerful engineering framework to design and construct novel biological systems for targeted biochemical production. nih.govsoilprotection.earth This field holds immense promise for the sustainable production of this compound.
Modular Pathway Design: A key approach in synthetic biology is the modularization of metabolic pathways. nih.govresearchgate.netmdpi.com The this compound biosynthetic pathway can be broken down into functional modules (e.g., a module for producing the precursor geranylgeranyl pyrophosphate, a module for β-carotene synthesis, and a final module for the hydroxylation steps to this compound). genscript.com These modules, potentially containing genes from different organisms, can be individually optimized and then assembled in a "plug-and-play" manner into a robust microbial chassis like E. coli or Saccharomyces cerevisiae. nih.govencyclopedia.pubnih.gov This strategy facilitates the rapid construction and testing of novel, highly efficient pathways for producing this compound and other rare xanthophylls. biorxiv.org
Biosensor Development: A major bottleneck in metabolic engineering is the screening of vast libraries of engineered microbial strains to find the highest producers. Synthetic biology can address this by creating genetically encoded biosensors. google.com These biosensors are engineered to detect a specific molecule (like this compound or a precursor) and produce a measurable output, such as fluorescence. rsc.orgnih.gov A strain producing high levels of the target compound would thus be easily identifiable by its strong signal. While biosensors for xanthine (B1682287) have been developed, creating a specific biosensor for this compound would significantly accelerate the optimization of its production in engineered microbes. rsc.orgincdsb.roresearchgate.net
Exploration of Novel Non-Clinical Biotechnological Applications and Sustainable Production Systems
Beyond its fundamental biological roles, this compound's properties as an antioxidant and a natural pigment suggest potential for various biotechnological applications. These could include use as a specialty colorant in cosmetics or as a feed supplement in aquaculture to impart color. nih.gov
Realizing this potential requires the development of sustainable and cost-effective production methods. While this compound can be extracted from natural sources like certain cyanobacteria, yields are often low and cultivation can be complex. oup.commdpi.com Therefore, a major avenue of future research is the establishment of heterologous production systems.
By leveraging the knowledge from genomics and the tools of synthetic biology, researchers can engineer industrial microorganisms like E. coli or yeast to become "cell factories" for this compound. nih.govfrontiersin.org This involves introducing and optimizing the entire biosynthetic pathway, from central carbon metabolism to the final hydroxylation steps, within the host organism. genscript.comencyclopedia.pub The goal is to create robust microbial strains capable of high-density fermentation to produce this compound on a large, sustainable scale, thereby unlocking its potential for wider biotechnological use. jmb.or.kr
Q & A
Q. How is Caloxanthin structurally characterized, and what analytical techniques are critical for its identification?
this compound’s structural elucidation relies on spectroscopic and chromatographic methods. Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For determining carbon-hydrogen frameworks, particularly the polyene chain and sulfate groups .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₄₀H₅₆O₆S) and isotopic patterns .
- UV-Vis Spectroscopy : To identify conjugated double-bond systems typical of carotenoids.
- Chromatography (HPLC) : For purity assessment using reverse-phase columns and gradient elution .
Q. What protocols are recommended for isolating this compound from natural sources?
Isolation involves:
Extraction : Use polar solvents (e.g., methanol/water mixtures) to solubilize sulfated derivatives .
Partitioning : Liquid-liquid extraction to separate carotenoids from lipids.
Purification : Column chromatography (silica gel or Sephadex LH-20) followed by preparative HPLC .
Critical Note: Validate purity via ≥95% HPLC peak area and concordance of NMR/MS data with literature .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound analogs while minimizing side reactions?
Synthetic challenges include regioselective sulfation and polyene stability. Methodological considerations:
- Catalyst Selection : Use immobilized sulfotransferases for stereochemical control .
- Reaction Conditions : Low-temperature (-20°C) reactions to prevent oxidation of conjugated double bonds .
- Yield Optimization : Compare yields under varying conditions (e.g., pH, solvent polarity):
Q. How should researchers address contradictions in reported bioactivity data for this compound?
Contradictions (e.g., antioxidant vs. pro-oxidant effects) arise from:
- Experimental Design Variability : Differences in cell lines, assay protocols (e.g., DPPH vs. ORAC assays).
- Sample Purity : Impurities (>5%) may skew results.
Resolution Strategies:
Meta-Analysis : Systematically compare studies using PRISMA guidelines .
Dose-Response Validation : Replicate assays across multiple concentrations.
Statistical Rigor : Apply ANOVA with post-hoc tests to identify outliers .
Q. What advanced analytical methods resolve co-elution issues in this compound quantification?
Co-elution with structurally similar carotenoids (e.g., fucoxanthin) requires:
- LC-MS/MS : Use MRM (multiple reaction monitoring) modes to isolate specific transitions (e.g., m/z 664 → 583 for this compound sulfate) .
- Chiral Chromatography : Separate stereoisomers using amylose-based columns.
- Data-Independent Acquisition (DIA) : For untargeted profiling in complex matrices .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., NF-κB).
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR Models : Correlate substituent effects (e.g., sulfate position) with bioactivity .
Methodological Best Practices
- Reproducibility : Document all experimental parameters (solvent grades, instrument settings) in supplemental materials .
- Data Transparency : Share raw spectral data via repositories (e.g., Zenodo) to enable validation .
- Ethical Synthesis : Prioritize enzymatic over chemical sulfation to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
